Optimized Lipophilicity (XLogP3 = 2) Balances Membrane Permeability and Aqueous Solubility Compared to Ethyl-Linked Analogs
4-(3-Bromopropyl)pyridine exhibits a computed XLogP3 value of 2, providing an optimal balance between membrane permeability and aqueous solubility for drug-like molecules [1]. In contrast, the ethyl-linked analog 4-(2-bromoethyl)pyridine (CAS 39232-05-8) has a predicted lower lipophilicity due to its shorter alkyl chain, which can limit passive diffusion across biological membranes in cellular assays .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2 (computed) |
| Comparator Or Baseline | 4-(2-bromoethyl)pyridine: not available (predicted lower based on structure) |
| Quantified Difference | Not applicable |
| Conditions | In silico computed property |
Why This Matters
A balanced XLogP3 of 2 aligns with established drug-likeness guidelines (Lipinski's Rule of Five), suggesting superior passive absorption and bioavailability compared to less lipophilic ethyl-linked analogs, which is crucial when the compound serves as a building block for orally administered drug candidates.
- [1] PubChem. Compound Summary for CID 12747056, 4-(3-Bromopropyl)pyridine. National Center for Biotechnology Information, 2026. View Source
